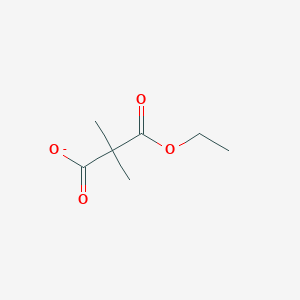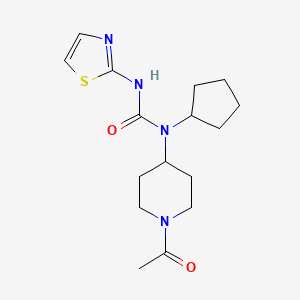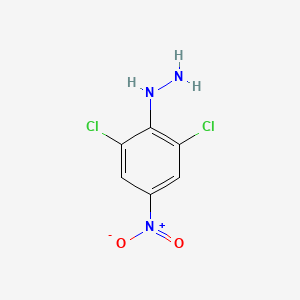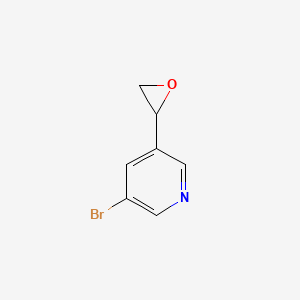
3-Bromo-5-(oxiran-2-yl)pyridine
Overview
Description
3-Bromo-5-(oxiran-2-yl)pyridine is a heterocyclic organic compound that features a bromine atom and an oxirane ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(oxiran-2-yl)pyridine typically involves the bromination of 5-oxiranyl-pyridine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(oxiran-2-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to remove the bromine atom or to open the oxirane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.
Major Products Formed:
Nucleophilic Substitution: Products such as 3-azido-5-oxiranyl-pyridine or 3-thio-5-oxiranyl-pyridine.
Oxidation: Products like 3-bromo-5-dihydroxy-pyridine.
Reduction: Products such as 3-bromo-5-hydroxy-pyridine or 3-bromo-5-alkyl-pyridine.
Scientific Research Applications
3-Bromo-5-(oxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(oxiran-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules, while the bromine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
- 3-Bromo-2-oxiranyl-pyridine
- 5-Bromo-2-oxiranyl-pyridine
- 3-Chloro-5-oxiranyl-pyridine
Comparison: 3-Bromo-5-(oxiran-2-yl)pyridine is unique due to the specific positioning of the bromine atom and the oxirane ring on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to its analogs. For example, the position of the bromine atom can influence the compound’s ability to undergo nucleophilic substitution reactions, while the oxirane ring’s position can affect its reactivity towards oxidation and reduction .
Properties
Molecular Formula |
C7H6BrNO |
|---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
3-bromo-5-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C7H6BrNO/c8-6-1-5(2-9-3-6)7-4-10-7/h1-3,7H,4H2 |
InChI Key |
GTLZPFBXTPUGHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)trimethylsilane](/img/structure/B8612550.png)
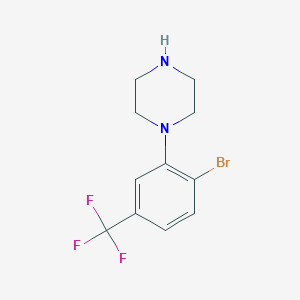
![n-{4-[4-(Trifluoromethyl)phenoxy]benzoyl}glycine](/img/structure/B8612572.png)


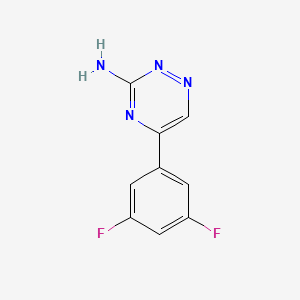
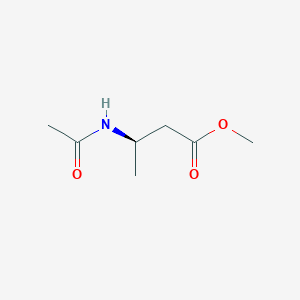
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol](/img/structure/B8612606.png)
